REACTION_CXSMILES
|
[Br:1][CH:2]([CH2:10][CH2:11]Br)[C:3]([NH:5][CH2:6][CH:7]([CH3:9])[CH3:8])=[O:4].[OH-].[Na+]>ClCCl>[Br:1][CH:2]1[CH2:10][CH2:11][N:5]([CH2:6][CH:7]([CH3:9])[CH3:8])[C:3]1=[O:4] |f:1.2|
|
Name
|
rac-2,4-Dibromo-N-isobutyl-butyramide
|
Quantity
|
4.48 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)NCC(C)C)CCBr
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
17.3 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ice water
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred vigorously for 4 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted thrice with 20 ml dichloromethane
|
Type
|
WASH
|
Details
|
the combined organic phases were washed once with 20 ml water, once with 20 ml brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
the resulting colourless oil was chromatographed
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
BrC1C(N(CC1)CC(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |